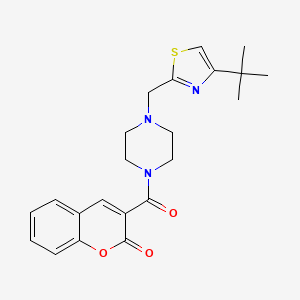

3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

Descripción

Propiedades

IUPAC Name |

3-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-22(2,3)18-14-29-19(23-18)13-24-8-10-25(11-9-24)20(26)16-12-15-6-4-5-7-17(15)28-21(16)27/h4-7,12,14H,8-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJOYPYPNBHETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with sulfur and an amine under controlled conditions.

Attachment of the piperazine ring: The thiazole derivative is then reacted with a piperazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Formation of the chromenone core: The final step involves the cyclization of the intermediate to form the chromenone core, which can be achieved through a variety of methods, including acid-catalyzed cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromenone moieties.

Reduction: Reduction reactions can target the carbonyl group in the chromenone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the chromenone core can yield dihydro derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests potential applications in drug development:

- Anti-Tubercular Activity : Preliminary studies indicate that 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one may exhibit activity against Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development .

- Cancer Research : The compound's ability to interact with biological targets positions it as a potential anticancer agent. Its structural components may enhance selectivity and efficacy against specific cancer cell lines .

Biological Studies

The compound can be utilized in biological studies to investigate the interactions of thiazole and piperazine derivatives with various molecular targets. These studies can provide insights into the mechanisms of action and help identify new therapeutic pathways .

Industrial Applications

In addition to its medicinal applications, 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one may find use in industrial settings, particularly in the development of specialty chemicals or agrochemicals due to its unique chemical properties .

Case Studies

Several studies have highlighted the potential of this compound:

- Anticancer Activity : Research demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications could enhance its therapeutic efficacy .

- Mechanism of Action : Investigations into its interaction with specific enzymes or receptors have revealed insights into how this compound could modulate biological pathways relevant to disease processes .

Mecanismo De Acción

The mechanism of action of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The chromenone core can contribute to the compound’s overall stability and bioactivity.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues with Thiazole-Piperazine-Coumarin Frameworks

(a) 1-(4-(4-((4-(2-(2-(5-(tert-Butyl)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1e)

- Structural Features : Similar core to the target compound but includes a urea linker and a 5-(tert-butyl)-2-hydroxybenzylidene hydrazine substituent.

- Physicochemical Data : Yield 75.1%, m.p. 215–218°C, ESI-MS m/z: 694.4 [M−2HCl+H]+ .

(b) 7-Hydroxy-3-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one (44)

Thiazole-Containing Coumarin Derivatives

(a) (E)-4-Chloro-3-((2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methyl-2H-chromen-2-one

- Comparison: The hydrazono-thiazole linkage differs from the target compound’s piperazine-thiazole bridge, suggesting divergent mechanisms of action.

(b) 3-(1-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazono)ethyl)-6-(phenyldiazenyl)-2H-chromen-2-one (6c)

Table 1: Key Data for Selected Compounds

Actividad Biológica

The compound 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that incorporates a thiazole moiety, a piperazine ring, and a chromenone structure. This article aims to explore its biological activities, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features several key structural components:

- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Piperazine Moiety : Commonly found in various pharmaceuticals, it contributes to the compound's bioactivity.

- Chromone Backbone : This structure is often linked with anti-inflammatory and antioxidant effects.

The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazole ring followed by coupling with the piperazine derivative and final modifications to introduce the chromenone structure.

2.1 Antitumor Activity

Research indicates that derivatives containing thiazole rings exhibit significant antitumor properties. For instance, compounds similar to the target molecule have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects. The presence of electron-donating groups on the phenyl ring enhances this activity, as seen in studies where thiazole-containing compounds demonstrated potent antiproliferative effects against HT-29 and Jurkat cells .

2.2 Antimicrobial Properties

Thiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways. In vitro studies have shown that certain thiazole-based compounds can inhibit the growth of resistant strains of bacteria .

2.3 Neuroprotective Effects

Some studies suggest that piperazine derivatives exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Parkinson's disease (PD). Compounds with similar structures have been shown to act as D3 receptor agonists, which may contribute to their neuroprotective effects .

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Thiazole Substituents : The position and nature of substituents on the thiazole ring significantly affect biological activity. For example, electron-withdrawing groups enhance anticancer potency .

- Piperazine Modifications : Alterations in the piperazine ring can influence receptor binding affinities and selectivity for various biological targets .

Case Study 1: Anticancer Activity

A study evaluated a series of thiazole derivatives for their anticancer properties against different cell lines. One compound demonstrated an IC50 value of 1.61 µg/mL against breast cancer cells, highlighting the potential of thiazole-containing compounds in cancer therapy .

Case Study 2: Neuroprotection

Another investigation focused on piperazine derivatives similar to our target compound, revealing that these molecules could protect dopaminergic neurons in animal models of PD. The mechanism was linked to their ability to modulate dopamine receptor activity .

5. Conclusion

The compound 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one exhibits promising biological activities that warrant further investigation. Its structural components suggest potential applications in oncology and neurology, making it a candidate for future drug development efforts.

Tables

Q & A

Q. What are the recommended synthetic routes for 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one?

The synthesis typically involves three stages:

- Chromen-2-one core preparation : Start with a substituted coumarin derivative, often synthesized via Pechmann condensation using resorcinol and β-ketoesters under acidic conditions .

- Piperazine-carbonyl linkage : Couple the chromen-2-one with piperazine via a carbonyl group using carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous dichloromethane or DMF .

- Thiazole substitution : Introduce the 4-(tert-butyl)thiazol-2-ylmethyl group to the piperazine nitrogen via nucleophilic substitution or reductive amination. Pre-functionalization of the thiazole with a bromomethyl group facilitates this step . Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR confirms structural integrity, with distinct signals for the tert-butyl group (δ ~1.3 ppm, singlet) and chromen-2-one carbonyl (δ ~160 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 468.23) and isotopic patterns .

- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. How does the tert-butyl group in the thiazole moiety influence physicochemical properties?

The tert-butyl group enhances lipophilicity (logP ~3.5), improving membrane permeability, while its steric bulk may reduce off-target interactions. This is evidenced by comparative studies of methyl- vs. tert-butyl-substituted thiazoles in solubility and binding assays .

Q. What in vitro assays are recommended to evaluate pharmacological potential?

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) .

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature control : Maintain 0–5°C during carbodiimide-mediated coupling to minimize side reactions .

- Solvent selection : Use DMF for thiazole-piperazine coupling due to its high polarity, which stabilizes transition states .

- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate acylation reactions . Yields improve from ~40% to >65% with these adjustments .

Q. What strategies resolve contradictions in spectroscopic data?

- Cross-verification : Combine 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., piperazine CH2 vs. thiazole protons) .

- Isotopic labeling : Use 15N-labeled piperazine to clarify nitrogen connectivity in complex spectra .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16) .

Q. How do structural modifications in the thiazole moiety affect bioactivity?

- Electron-withdrawing groups (e.g., Cl, NO2) increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins.

- Steric effects : Bulkier substituents (e.g., tert-butyl) reduce binding pocket accessibility but improve selectivity. This is observed in SAR studies of similar piperazine-thiazole derivatives .

Q. What computational methods predict target binding affinity?

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on hydrogen bonds between the chromen-2-one carbonyl and kinase hinge region .

- MD simulations : Run 100-ns simulations in GROMACS to assess complex stability; RMSD <2 Å indicates favorable binding .

Q. How can researchers mitigate common side reactions during synthesis?

Q. What protocols validate compound stability under storage conditions?

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C indicates suitability for room-temperature storage) .

- Hydrolytic stability : Incubate in PBS (pH 7.4 and 5.0) for 48h; monitor degradation via HPLC. Stability >90% suggests compatibility with biological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.